
2-Naphthylamine, 5,6,7,8-tetrahydro-N-(2-oxazolin-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthylamine, 5,6,7,8-tetrahydro-N-(2-oxazolin-2-yl)- is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes a naphthylamine core and a tetrahydro-oxazoline ring. Its molecular formula is C10H13N, and it has a molecular weight of 147.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthylamine, 5,6,7,8-tetrahydro-N-(2-oxazolin-2-yl)- typically involves the reaction of 2-naphthylamine with a suitable oxazoline precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the oxazoline ring. Common reagents used in this synthesis include 2-amino-5,6,7,8-tetrahydronaphthalene and oxazoline derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Naphthylamine, 5,6,7,8-tetrahydro-N-(2-oxazolin-2-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthylamine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides and amines. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products
The major products formed from these reactions include various substituted naphthylamine derivatives, naphthoquinones, and reduced amine compounds .
Scientific Research Applications
2-Naphthylamine, 5,6,7,8-tetrahydro-N-(2-oxazolin-2-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthylamine, 5,6,7,8-tetrahydro-N-(2-oxazolin-2-yl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5,6,7,8-tetrahydronaphthalene
- 6-Amino-1,2,3,4-tetrahydronaphthalene
- 6-Aminotetralin
- 2-Aminoanthracene
- 1-Naphthylamine
Uniqueness
Compared to these similar compounds, 2-Naphthylamine, 5,6,7,8-tetrahydro-N-(2-oxazolin-2-yl)- is unique due to the presence of the oxazoline ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
102280-55-7 |
|---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
N-(5,6,7,8-tetrahydronaphthalen-2-yl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C13H16N2O/c1-2-4-11-9-12(6-5-10(11)3-1)15-13-14-7-8-16-13/h5-6,9H,1-4,7-8H2,(H,14,15) |
InChI Key |
OTBQDOKDJFEZPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)NC3=NCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-di([1,1'-biphenyl]-4-yl)-7-bromo-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B12813984.png)
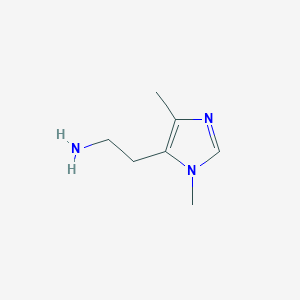
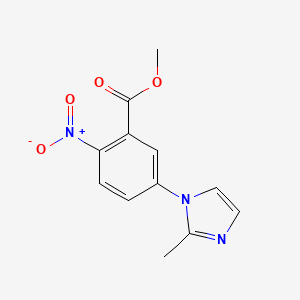

![(14S,27R)-22,33-dimethoxy-28-methyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaene](/img/structure/B12814008.png)
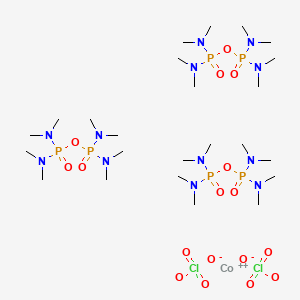
![1-Methyl-6-phenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B12814018.png)
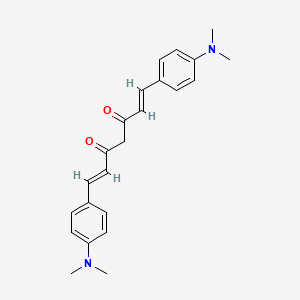
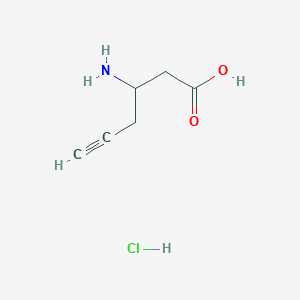

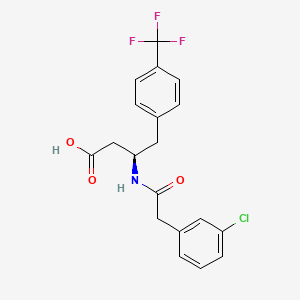
![3-iodo-N-[(4-methoxyphenyl)methyl]but-2-enamide](/img/structure/B12814055.png)

